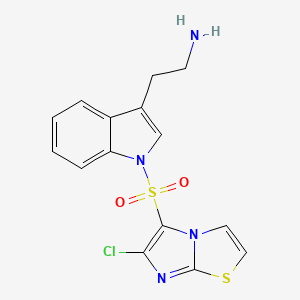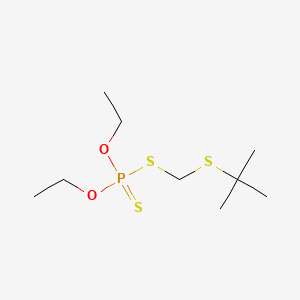
Tiemonium
概要
説明
チエモニウムは、第四級アンモニウムの抗ムスカリン薬であり、通常はチエモニウムヨウ化物またはチエモニウムメチル硫酸塩の形で使用されます。 主に、胃腸、胆道、泌尿器、および婦人科系の筋肉のけいれんを緩和するための抗けいれん薬として使用されます 。 チエモニウムは、リン脂質とタンパク質へのカルシウム結合を強化することで、胃腸管の細胞膜を安定化させます .
科学的研究の応用
Tiemonium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of quaternary ammonium salts and their reactivity.
Biology: Investigated for its effects on cellular processes and membrane stability.
Medicine: Utilized as an antispasmodic agent to treat conditions like gastroenteritis, diarrhea, dysentery, biliary colic, and spasmodic dysmenorrhea
Industry: Employed in the formulation of pharmaceuticals and other products requiring antispasmodic properties
作用機序
チエモニウムは、平滑筋の神経効果部位にあるムスカリン性コリン作動性受容体へのアセチルコリンの結合を阻害することにより、その効果を発揮します。 この阻害は、平滑筋の収縮を防ぎ、それによってけいれんとその関連する痛みを軽減します 。 さらに、チエモニウムは、膜リン脂質とタンパク質へのカルシウム結合を強化し、細胞膜をさらに安定させ、細胞内収縮タンパク質を阻害します .
類似の化合物との比較
類似の化合物
アトロピン: 末梢効果が類似した別の抗ムスカリン薬。
ヒヨスチン(スコポラミン): 抗けいれん作用と制吐作用のために使用されます。
ジシクロミン: 過敏性腸症候群の治療に使用される抗コリン薬
チエモニウムの独自性
チエモニウムは、リン脂質とタンパク質へのカルシウム結合を強化する能力においてユニークであり、細胞膜にさらなる安定性を提供します。 この特性は、チエモニウムを他の抗ムスカリン薬と区別し、筋肉のけいれんの治療におけるその有効性を高めます .
Safety and Hazards
準備方法
合成経路および反応条件
チエモニウムは、さまざまな化学的経路で合成できます。一般的な方法の1つは、4-メチルモルホリンを3-ヒドロキシ-3-フェニル-3-(2-チエニル)プロピルブロミドと反応させて、チエモニウムブロミドを形成することです。 この中間体は、イオン交換反応によって、チエモニウムヨウ化物またはチエモニウムメチル硫酸塩に変換できます .
工業的生産方法
チエモニウムメチル硫酸塩の工業的生産には、高純度の試薬と制御された反応条件を使用し、最終生成物の均一性と品質を保証します。 このプロセスには、通常、合成、精製、結晶化などの工程が含まれており、目的の化合物を純粋な形で得ます .
化学反応の分析
反応の種類
チエモニウムは、以下を含むさまざまな化学反応を受けます。
酸化: チエモニウムは、特定の条件下で酸化されて、対応する酸化生成物を形成できます。
還元: 還元反応は、チエモニウムをその還元型に変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応の条件は、温度、溶媒、反応時間など、目的の結果に応じて異なります .
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、チエモニウムの酸化は酸化誘導体をもたらす可能性があり、置換反応はさまざまな置換チエモニウム化合物を生成できます .
科学研究への応用
チエモニウムは、以下を含む幅広い科学研究への応用があります。
化学: 第四級アンモニウム塩とその反応性の研究におけるモデル化合物として使用されます。
生物学: 細胞プロセスと膜安定性への影響について調査されています。
類似化合物との比較
Similar Compounds
Atropine: Another antimuscarinic agent with similar peripheral effects.
Hyoscine (Scopolamine): Used for its antispasmodic and antiemetic properties.
Dicyclomine: An anticholinergic agent used to treat irritable bowel syndrome
Uniqueness of Tiemonium
This compound is unique in its ability to strengthen calcium bonding with phospholipids and proteins, providing additional stabilization to cell membranes. This property distinguishes it from other antimuscarinic agents and enhances its effectiveness in treating muscle spasms .
特性
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16/h2-8,15,20H,9-14H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDYAOBDPZQHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO2S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861820 | |
| Record name | 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6252-92-2 | |
| Record name | Tiemonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6252-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiemonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006252922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIEMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5LZ9A0KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)

![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)



![2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B1683083.png)






